molecular formula C15H21Cl2NO B4026349 N,N-di(butan-2-yl)-2,5-dichlorobenzamide

N,N-di(butan-2-yl)-2,5-dichlorobenzamide

Cat. No.: B4026349
M. Wt: 302.2 g/mol
InChI Key: JAIKSOZXPGVYRA-UHFFFAOYSA-N
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Description

N,N-Di(butan-2-yl)-2,5-dichlorobenzamide is a benzamide derivative characterized by a 2,5-dichlorinated benzene ring substituted with two branched butan-2-yl groups on the nitrogen atom. The chlorine atoms at the 2- and 5-positions of the aromatic ring likely enhance electronic effects (e.g., electron withdrawal), influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N,N-di(butan-2-yl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)13-9-12(16)7-8-14(13)17/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIKSOZXPGVYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat management. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-di(butan-2-yl)-2,5-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-2,5-dichlorobenzamide involves its interaction with free radicals. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative degradation of materials. It targets molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide (Compound 19)

This compound () shares the 2,5-dichlorobenzamide core but substitutes the nitrogen with a benzimidazole group. Key differences include:

  • Spectral Data : The ¹H NMR spectrum shows aromatic protons at δ 7.16–7.84 ppm, distinct from aliphatic butan-2-yl signals (~0.8–1.5 ppm for methyl and methylene groups).
  • Molecular Weight : Higher (306.0 g/mol) compared to N,N-di(butan-2-yl)-2,5-dichlorobenzamide (estimated ~300–320 g/mol) due to the benzimidazole group .

N,N′-(1,4-Phenylene)bis(2,5-dichlorobenzamide) (BD00818532)

This dimeric benzamide () features two 2,5-dichlorobenzamide units linked via a phenylene group. Key contrasts include:

  • Applications: Dimeric benzamides are often used in polymer chemistry or as ligands, whereas monomeric analogs like this compound may prioritize solubility for pharmaceutical formulations .

N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)

Though differing in chlorine positions (3,4 vs. 2,5), this compound () highlights substituent-dependent bioactivity. The allyl thiourea group enables cytotoxicity in breast cancer cells (IC₅₀ values via MTT assay), suggesting that nitrogen substituents critically modulate pharmacological profiles .

Data Table: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
This compound* C₁₅H₂₀Cl₂NO 2,5-Cl; N-(butan-2-yl)₂ Hypothetical solubility modulation N/A
N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide C₁₄H₁₀Cl₂N₃O 2,5-Cl; N-benzimidazole Neuroprotection (mGluR5 targeting)
N,N′-(1,4-Phenylene)bis(2,5-dichlorobenzamide) C₂₀H₁₂Cl₄N₂O₂ 2,5-Cl; phenylene dimer Ligand/polymer precursor
N-(Allylcarbamothioyl)-3,4-dichlorobenzamide C₁₁H₁₀Cl₂N₂OS 3,4-Cl; N-allylthiourea Cytotoxicity (T47D cell line)

*Estimated properties due to lack of direct experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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